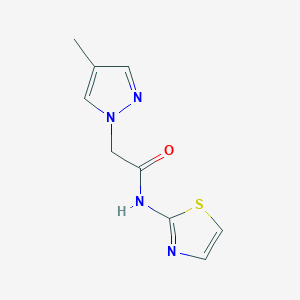![molecular formula C13H21FN2O3S B7530534 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene, also known as DAF-FM, is a fluorescent probe used in scientific research to detect nitric oxide (NO) in living cells. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DAF-FM is a valuable tool for studying NO-mediated signaling pathways and understanding the underlying mechanisms of various diseases.
Mechanism of Action
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene works by reacting with NO to form a fluorescent compound, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene triazole. The reaction between 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene and NO is rapid and specific, allowing for accurate detection of NO levels in living cells. The fluorescence intensity of 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene triazole is proportional to the concentration of NO in the cell, allowing researchers to quantify NO levels in real-time.
Biochemical and Physiological Effects:
NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene allows researchers to study the dynamics of NO signaling pathways and understand the underlying mechanisms of various diseases. By measuring NO levels in real-time, researchers can identify the biochemical and physiological effects of NO on living cells.
Advantages and Limitations for Lab Experiments
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene is a valuable tool for studying NO-mediated signaling pathways and understanding the underlying mechanisms of various diseases. It is a non-invasive and sensitive method for measuring NO levels in real-time, allowing researchers to study the dynamics of NO signaling pathways. However, there are some limitations to using 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene in lab experiments. 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene is sensitive to light and temperature, which can affect its fluorescence intensity. Additionally, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene can react with other reactive oxygen species, leading to false-positive results.
Future Directions
There are several future directions for using 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene in scientific research. One potential application is in studying the role of NO in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential application is in studying the effects of NO on stem cell differentiation and regeneration. Additionally, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene could be used in developing new therapies for diseases that involve NO-mediated signaling pathways, such as cardiovascular diseases and cancer.
Synthesis Methods
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,4-difluoro-1-methoxybenzene, which is then reacted with ethylene oxide to form 2-(2,4-difluoro-1-methoxyphenyl)ethanol. This intermediate is then reacted with diethylamine and chlorosulfonic acid to form the final product, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene.
Scientific Research Applications
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene is widely used in scientific research to detect NO in living cells. It is a non-invasive and sensitive method for measuring NO levels in real-time, allowing researchers to study the dynamics of NO signaling pathways. 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene has been used to study various physiological processes, including vasodilation, neurotransmission, and immune response. It has also been used to investigate the role of NO in various diseases, such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
2-[1-(diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O3S/c1-5-16(6-2)20(17,18)15-10(3)12-9-11(14)7-8-13(12)19-4/h7-10,15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQULIGHTKDTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)





![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)





